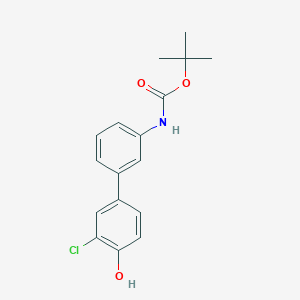
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% (5-BSP-3-CP) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a melting point of 62-64°C. 5-BSP-3-CP has been used in numerous studies to investigate the mechanism of action of various biological processes, as well as the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed that the compound acts as a substrate for a number of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other bioactive molecules. Additionally, it is believed that 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450s, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to the inhibition of certain metabolic pathways. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. Additionally, it is relatively easy to synthesize and is soluble in organic solvents. The main limitation of using 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in laboratory experiments is that its mechanism of action is not well understood.
Orientations Futures
There are a number of potential future directions for research involving 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95%. These include further studies on the biochemical and physiological effects of the compound, as well as studies on the structure-activity relationships of the compound. Additionally, further studies on the mechanism of action of the compound and its inhibition of cytochrome P450 enzymes could be conducted. In addition, further studies on the antioxidant activity of the compound could be conducted. Finally, studies on the use of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% in drug development and drug delivery could be conducted.
Méthodes De Synthèse
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% is typically achieved through the reaction of 4-t-butylsulfamoylphenol with 3-chlorophenol in an aqueous medium. This reaction is catalyzed by sodium hydroxide and is typically carried out at temperatures of between 80-90°C for a period of 1-2 hours. The reaction is typically completed in a high-pressure reaction vessel and the product is isolated by filtration and crystallization.
Applications De Recherche Scientifique
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in a number of scientific research studies. It has been used as a substrate in enzyme kinetics studies in order to investigate the mechanism of action of various enzymes. It has also been used to study the biochemical and physiological effects of various compounds, such as drugs, hormones, and other bioactive molecules. Additionally, 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol, 95% has been used in studies of the structure-activity relationships of various compounds.
Propriétés
IUPAC Name |
N-tert-butyl-4-(3-chloro-5-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYRDMALAQJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)


![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)

